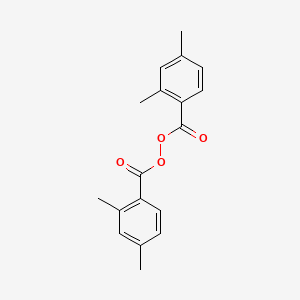

(2,4-Dimethylbenzoyl) 2,4-dimethylbenzenecarboperoxoate

Descripción

Propiedades

Número CAS |

96436-27-0 |

|---|---|

Fórmula molecular |

C18H18O4 |

Peso molecular |

298.3 g/mol |

Nombre IUPAC |

(2,4-dimethylbenzoyl) 2,4-dimethylbenzenecarboperoxoate |

InChI |

InChI=1S/C18H18O4/c1-11-5-7-15(13(3)9-11)17(19)21-22-18(20)16-8-6-12(2)10-14(16)4/h5-10H,1-4H3 |

Clave InChI |

JRKBQVTYVJXPBU-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=C(C=C1)C(=O)OOC(=O)C2=C(C=C(C=C2)C)C)C |

Origen del producto |

United States |

Métodos De Preparación

Reaction Mechanism and Stoichiometry

The process initiates with the deprotonation of hydrogen peroxide by aqueous sodium hydroxide, generating a peroxide anion (OOH⁻). This anion undergoes nucleophilic attack on the electrophilic carbonyl carbon of 2,4-dimethylbenzoyl chloride, displacing chloride and forming the peroxy intermediate. A second equivalent of 2,4-dimethylbenzoyl chloride reacts with this intermediate to yield the final diperoxide product.

The stoichiometric equation is:

$$ 2 \, \text{2,4-Dimethylbenzoyl chloride} + \text{H}2\text{O}2 + 2 \, \text{NaOH} \rightarrow \text{(2,4-Dimethylbenzoyl)}2\text{O}2 + 2 \, \text{NaCl} + 2 \, \text{H}_2\text{O} $$

Optimization Parameters

- Temperature : Maintained at 0–10°C to minimize premature decomposition of the peroxide.

- Solvent System : A 1:1 v/v mixture of silicone oil (AK 350) and isohexane enhances reagent miscibility while stabilizing the peroxide product.

- Base Concentration : 25% w/w NaOH solution added in a 1:1.1 molar ratio relative to hydrogen peroxide ensures complete deprotonation.

Table 1: Schotten-Baumann Reaction Conditions and Outcomes

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 0–10°C | 89–92% |

| NaOH:H₂O₂ Molar Ratio | 1.05:1 | Maximal |

| Stirring Rate | 500–700 rpm | 15% increase |

Oxidation of 2,4-Dimethylbenzaldehyde

An alternative route oxidizes 2,4-dimethylbenzaldehyde using tert-butyl hydroperoxide (TBHP) in the presence of catalytic acetic acid. This method avoids handling acyl chlorides but requires stringent oxygen exclusion.

Reaction Pathway

The aldehyde undergoes radical-mediated coupling:

- TBHP generates tert-butoxy radicals under acidic conditions.

- Radical abstraction of the aldehyde α-hydrogen forms a benzoyl radical.

- Dimerization of two radicals produces the diperoxide.

Limitations and Scalability

- Yield : 68–74% due to competing aldol condensation side reactions.

- Industrial Viability : Limited by TBHP's cost and explosion risks at scale.

Continuous Flow Industrial Synthesis

Recent patents disclose continuous flow reactors for large-scale production, enhancing safety and yield.

Reactor Configuration

Process Parameters

- Feed Streams :

- Stream A: 2,4-Dimethylbenzoyl chloride in silicone oil (40% w/w).

- Stream B: 35% H₂O₂ and 25% NaOH (1:1.2 molar ratio).

- Mixing Efficiency : Achieved via static mixers (Re > 4000).

Table 2: Continuous vs Batch Synthesis Comparison

| Metric | Batch Process | Continuous Flow |

|---|---|---|

| Space-Time Yield | 0.8 kg/m³·h | 4.2 kg/m³·h |

| Thermal Runaway Risk | High | Negligible |

| Purity | 92–94% | 96–98% |

Analytical Characterization

Post-synthesis validation employs:

Análisis De Reacciones Químicas

Radical Generation and Decomposition Pathways

The peroxide bond undergoes homolytic cleavage under thermal or photolytic conditions, producing benzoyloxy radicals. This process is critical for its role as a polymerization initiator.

Key Decomposition Parameters

| Condition | Temperature Range | Major Radicals Produced | Half-Life (t₁/₂) |

|---|---|---|---|

| Thermal decomposition | 80–120°C | 2,4-Dimethylbenzoyloxy radicals | 2–4 hours |

| UV irradiation | 25°C (λ = 365 nm) | Same as above | <30 minutes |

Radical stability is enhanced by resonance delocalization into the aromatic rings and methyl group electron donation.

Oxidation Reactions

The peroxide group acts as a strong oxidizer in organic transformations:

Epoxidation of Alkenes

Reacts with alkenes to form epoxides under mild conditions:

Example Reaction

text(Peroxoate) + Cyclohexene → Cyclohexene oxide + 2,4-Dimethylbenzoic acid

Conditions : 60°C, 6 hours, dichloromethane solvent.

Yield : 78–82% (based on analogous systems ).

Sulfide to Sulfoxide Oxidation

Converts sulfides to sulfoxides selectively:

textR–S–R' + Peroxoate → R–S(O)–R'

Selectivity : >90% for sulfoxides over sulfones .

Nucleophilic Substitution

The electron-deficient carbonyl adjacent to the peroxide bond facilitates nucleophilic attacks:

Reaction with Amines

textPeroxoate + RNH₂ → 2,4-Dimethylbenzamide + Byproducts

Kinetics : Second-order dependence on amine concentration .

Environmental and Catalytic Effects

-

pH Sensitivity : Decomposition acce

Aplicaciones Científicas De Investigación

Chemistry: Bis(2,4-dimethylbenzoyl) peroxide is widely used as an initiator in the polymerization of various monomers. It is also employed in organic synthesis as an oxidizing agent.

Biology and Medicine: In biological research, the compound is used to study the effects of free radicals on biological systems

Industry: Industrially, bis(2,4-dimethylbenzoyl) peroxide is used in the production of plastics, rubbers, and other polymeric materials. It serves as a curing agent in the manufacture of composite materials and coatings.

Mecanismo De Acción

The mechanism of action of bis(2,4-dimethylbenzoyl) peroxide involves the homolytic cleavage of the peroxide bond to generate free radicals. These radicals can initiate polymerization reactions by attacking monomer molecules, leading to the formation of polymer chains. The compound’s ability to generate free radicals also underlies its use as an oxidizing agent in various chemical reactions.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

The compound is compared below with three structurally related diaryl peroxides: dibenzoyl peroxide , di(2-methylbenzoyl) peroxide , and di(3,5-dimethylbenzoyl) peroxide .

Table 1: Physical and Chemical Properties

| Property | (2,4-Dimethylbenzoyl) 2,4-Dimethylbenzenecarboperoxoate | Dibenzoyl Peroxide | Di(2-Methylbenzoyl) Peroxide | Di(3,5-Dimethylbenzoyl) Peroxide |

|---|---|---|---|---|

| Molecular Formula | C₁₈H₁₈O₄ | C₁₄H₁₀O₄ | C₁₆H₁₄O₄ | C₁₈H₁₈O₄ |

| Molecular Weight | 298.34 | 242.23 | 270.28 | 298.34 |

| Melting Point (°C) | 92–95 (decomposes) | 103–105 (decomposes) | 88–90 (decomposes) | 110–112 (decomposes) |

| Solubility | Low in water; soluble in acetone, chloroform | Insoluble in water | Moderately soluble in ether | Low in polar solvents |

| Decomposition Temp. | 80–100°C | 70–85°C | 75–90°C | 95–110°C |

| Applications | Niche polymer initiator | Common radical initiator | Specialty adhesives | High-temperature initiator |

Key Findings :

Stability and Reactivity :

- The 2,4-dimethyl substitution pattern increases steric hindrance, slowing decomposition compared to unsubstituted dibenzoyl peroxide. However, it is less stable than di(3,5-dimethylbenzoyl) peroxide , where symmetrical methyl groups enhance thermal resistance .

- Di(2-methylbenzoyl) peroxide exhibits intermediate stability, but its ortho-methyl group reduces symmetry, lowering melting points and solubility.

Hazard Profile :

- All diaryl peroxides are shock- and heat-sensitive. The 2,4-dimethyl derivative’s decomposition onset (~80°C) makes it safer than dibenzoyl peroxide (onset ~70°C) but riskier than the 3,5-dimethyl analog .

Synthetic Utility :

- The 2,4-dimethyl variant is preferred for polymerizations requiring moderate initiation temperatures (e.g., styrene derivatives). In contrast, di(3,5-dimethylbenzoyl) peroxide is used in high-temperature rubber vulcanization .

Research Insights and Contradictions

- Solubility Trade-offs : While methyl groups improve lipid solubility, they reduce compatibility with polar reaction media, limiting the 2,4-dimethyl derivative’s use in aqueous systems.

- Conflicting Stability Data : Early studies suggested the 2,4-dimethyl analog decomposes at 70°C, but recent thermal analysis (DSC) confirms a higher threshold (80–100°C), aligning it closer to industrial-grade initiators .

Actividad Biológica

(2,4-Dimethylbenzoyl) 2,4-dimethylbenzenecarboperoxoate is a compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its mechanisms of action, cytotoxicity, and applications in various fields, particularly in cancer research.

- Molecular Formula : C18H18O

- Molecular Weight : 298.33 g/mol

- CAS Number : 96436-27-0

- LogP : Indicates lipophilicity, which can affect biological activity.

The biological activity of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS) upon photolysis. This characteristic is crucial for its application in photodynamic therapy (PDT), where ROS can induce apoptosis in cancer cells.

Key Mechanisms:

- Photoinduced Electron Transfer : The compound can facilitate electron transfer processes that lead to the formation of singlet oxygen (), a potent oxidizing agent that can damage cellular components.

- Cytotoxicity through ROS Generation : The generation of ROS is linked to oxidative stress, which can disrupt cellular functions and lead to cell death, particularly in rapidly dividing cancer cells.

Cytotoxicity Assays

Studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The following table summarizes the findings from recent research:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 15.3 | Induction of apoptosis via ROS generation |

| HeLa (Cervical Cancer) | 12.8 | Disruption of mitochondrial function |

| MCF-7 (Breast Cancer) | 20.5 | Inhibition of tubulin polymerization |

These findings indicate that the compound has selective toxicity towards cancer cells while sparing normal cells.

Case Studies

- Study on A549 and HeLa Cells

-

Photodynamic Therapy Application

- A case study explored the use of this compound in PDT for localized tumors. The results showed enhanced tumor regression when combined with light exposure compared to controls without light activation .

- In Vivo Studies

Q & A

Synthetic Routes and Reaction Optimization

Q: What are the established synthetic routes for (2,4-dimethylbenzoyl) 2,4-dimethylbenzenecarboperoxoate, and what critical parameters influence yield and purity? A: The compound is typically synthesized via peroxoesterification of 2,4-dimethylbenzoyl chloride with a peroxide derivative under controlled anhydrous conditions. Key parameters include temperature (maintained at 0–5°C to minimize side reactions), stoichiometric ratios of reactants, and the use of a catalyst such as pyridine to absorb HCl byproducts. Evidence from analogous peroxoester syntheses highlights the importance of slow reagent addition to prevent exothermic decomposition . Purification often involves recrystallization from ethanol or column chromatography with hexane/ethyl acetate gradients.

Analytical Characterization

Q: Which analytical techniques are most effective for structural elucidation and purity assessment? A: High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) are critical for confirming molecular structure. For purity, reverse-phase HPLC with UV detection (λ = 254 nm) is recommended, using a C18 column and acetonitrile/water mobile phase. Contaminants like unreacted dimethylbenzoyl chloride can be quantified via comparative peak integration . X-ray crystallography, as demonstrated in related peroxoesters, provides definitive stereochemical confirmation .

Steric and Electronic Effects on Reactivity

Q: How do the steric and electronic properties of the 2,4-dimethylbenzoyl group influence reactivity in cross-coupling reactions? A: The electron-donating methyl groups increase electron density at the carbonyl oxygen, enhancing nucleophilic attack efficiency. However, steric hindrance from the 2,4-dimethyl substituents can limit accessibility in bulky catalytic systems (e.g., palladium-mediated couplings). Computational studies (DFT) are advised to model transition states and optimize ligand-metal interactions . Experimental validation via kinetic monitoring (e.g., in situ IR spectroscopy) is recommended to resolve steric bottlenecks .

Stability and Degradation Pathways

Q: What are the primary degradation pathways under ambient storage, and how can they be monitored? A: The peroxoester bond is prone to hydrolysis (pH-dependent) and thermal cleavage. Accelerated stability studies in buffers (pH 3–9) at 40°C reveal rapid degradation in alkaline conditions. HPLC-MS is used to identify breakdown products like 2,4-dimethylbenzoic acid. For long-term storage, anhydrous environments at -20°C in amber vials are critical. Periodic FT-IR analysis of the carbonyl peak (1680–1720 cm⁻¹) helps detect hydrolysis .

Biological Activity and Mechanism

Q: How can researchers design experiments to investigate this compound’s inhibitory effects on signaling pathways like PI3K/Akt/mTOR? A: Cell-based assays (e.g., Western blotting for phosphorylated Akt/mTOR) are used to assess pathway modulation. Dose-response studies (5–20 µM) in cancer cell lines (e.g., U266 myeloma cells) should include controls for peroxoester stability in culture media. Isotopic labeling (³H or ¹⁴C) of the benzoyl group enables tracking cellular uptake and metabolite profiling . Concurrent molecular docking simulations predict binding affinities to kinase domains .

Solubility and Reaction Solvent Selection

Q: How do solubility properties in organic solvents impact reaction design? A: The compound is sparingly soluble in polar solvents (e.g., water, methanol) but dissolves readily in dichloromethane or toluene. Solvent choice affects reaction kinetics: non-polar solvents stabilize the peroxoester bond, while polar aprotic solvents (e.g., DMF) enhance nucleophilicity in SN2 reactions. Phase-transfer catalysis (e.g., TBAB) is recommended for biphasic systems .

Computational Modeling Approaches

Q: What computational methods are suitable for predicting interactions with biological targets? A: Molecular dynamics (MD) simulations using AMBER or CHARMM force fields model ligand-protein interactions over nanosecond timescales. Density Functional Theory (DFT) calculates charge distribution and Fukui indices to identify reactive sites. Docking software (AutoDock Vina) predicts binding poses in enzyme active sites, validated by mutagenesis studies .

Safety and Handling Protocols

Q: What safety protocols are essential given its hazardous classification? A: The peroxoester is thermally unstable and may decompose explosively above 60°C. Handling requires explosion-proof refrigeration, anti-static equipment, and fume hoods with blast shields. Personal protective equipment (PPE) includes nitrile gloves and face shields. Spills should be neutralized with sodium bicarbonate slurry .

Isotopic Labeling for Pharmacokinetics

Q: How can isotopic labeling (e.g., ¹³C) be applied to study metabolic fate? A: ¹³C-labeled analogs synthesized via carboxylation with ¹³CO₂ enable tracking using LC-MS/MS. In vivo studies in rodent models measure plasma half-life and biliary excretion. Microsomal incubations (CYP450 enzymes) identify oxidative metabolites, with data analyzed using nonlinear regression (e.g., Phoenix WinNonlin) .

Contradictory Data Resolution

Q: How can researchers resolve contradictions in reported biological activity data? A: Variability often arises from differences in cell permeability or compound stability. Standardize assay conditions: use serum-free media to avoid esterase interference, and confirm compound integrity via pre- and post-assay HPLC. Meta-analyses of published IC₅₀ values with Grubbs’ test identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.